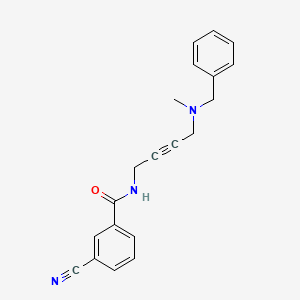

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide

Beschreibung

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is a synthetic compound with potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique structural properties, which contribute to its diverse reactivity and potential biological activities.

Eigenschaften

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-23(16-17-8-3-2-4-9-17)13-6-5-12-22-20(24)19-11-7-10-18(14-19)15-21/h2-4,7-11,14H,12-13,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYRKFPZKXXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=CC(=C1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide typically involves multi-step synthetic routes. One common approach includes the alkylation of benzylamine with propargyl bromide, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the resulting intermediate with 3-cyanobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the original functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its cyano group, in particular, contributes to its versatility in various chemical reactions and applications.

Biologische Aktivität

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is a synthetic compound with notable potential in pharmaceutical applications due to its biological activity. This compound primarily targets the Dipeptidyl Peptidase 4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism and insulin regulation. By inhibiting DPP-4, this compound may contribute to lowering insulin catabolism, thereby enhancing insulin levels in the bloodstream.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide, and it has a molecular formula of C20H19N3O. Its unique structure allows for diverse reactivity, making it an interesting subject for further research in medicinal chemistry.

Target Enzyme : Dipeptidyl Peptidase 4 (DPP-4)

Mode of Action : The compound inhibits DPP-4 activity, affecting insulin catabolism pathways. This inhibition can lead to increased insulin availability, which is beneficial for managing conditions such as type 2 diabetes.

Pharmacokinetics

Similar compounds, particularly gliptins (a class of DPP-4 inhibitors), are known for their favorable pharmacokinetic profiles. They can often be administered once weekly or in combination with other hypoglycemic agents, suggesting a potential for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide to be developed into a therapeutic agent with manageable dosing schedules.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide. Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities demonstrated potent inhibitory activity against receptor tyrosine kinases such as EGFR and PDGFR, which are critical in cancer progression.

Table 1: Cytotoxicity of Related Compounds

| Compound ID | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 11 | K562 | 10 | High |

| Compound 13 | MCF-7 | 15 | Moderate |

| Compound 19 | A549 | 20 | Moderate |

Antimicrobial Activity

In addition to its anticancer properties, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect.

Case Studies and Research Findings

A notable study published in PMC examined various derivatives of benzamide compounds and their biological activities. The findings indicated that several derivatives showed significant activity against hematological malignancies and solid tumors, suggesting that modifications to the benzamide structure could enhance efficacy against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide to various protein targets. These studies revealed favorable interactions with active sites of kinases involved in cancer signaling pathways, indicating potential as a targeted therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.